

Discovery and synthesis of the PSMA-BCH ligand

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Compound of Interest

Compound Name: *Psma-bch*

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An In-depth Technical Guide on the Discovery and Synthesis of the **PSMA-BCH** Ligand

Introduction

Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, as it is significantly overexpressed in the majority of prostate cancer cells.[1][2] This overexpression makes it an attractive target for the development of radiolabeled ligands for both diagnostic imaging and targeted radionuclide therapy.[1][3] A variety of small-molecule PSMA inhibitors have been developed, with urea-based ligands containing a Glu-urea-Lys moiety being among the most extensively investigated due to their high affinity.[3] Within this context, researchers at the Peking University Cancer Hospital & Institute developed a novel PSMA-targeted ligand, **PSMA-BCH** (Beijing Cancer Hospital), for positron emission tomography (PET) imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of **PSMA-BCH**.

Discovery and Core Structure

The **PSMA-BCH** ligand is a NOTA-conjugated precursor (NOTA-PSMA) designed for facile radiolabeling with PET isotopes. The core structure is based on the high-affinity Glu-urea-Lys scaffold, which specifically targets the enzymatic active site of PSMA. The integration of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for stable complexation with trivalent radiometals, notably Gallium-68 (^{68}Ga) and the Aluminum-18F (Al^{18}F) core. The development of Al^{18}F -**PSMA-BCH** was particularly aimed at leveraging the advantages of

Fluorine-18, such as its longer half-life (109.8 min) compared to ^{68}Ga (68 min) and its potential for centralized production and kit-based preparations.

Synthesis and Radiolabeling

The synthesis of the final radiotracer occurs in two main stages: the synthesis of the cold precursor ligand and the subsequent radiolabeling with the desired radionuclide.

Precursor Synthesis (NOTA-PSMA / PSMA-BCH)

The NOTA-conjugated precursor, **PSMA-BCH**, was synthesized using a solid-phase peptide synthesizer. This standard method for peptide construction allows for the sequential addition of amino acid derivatives and the NOTA chelator to a solid support resin. The final product is then cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of chemical purity (over 95%).

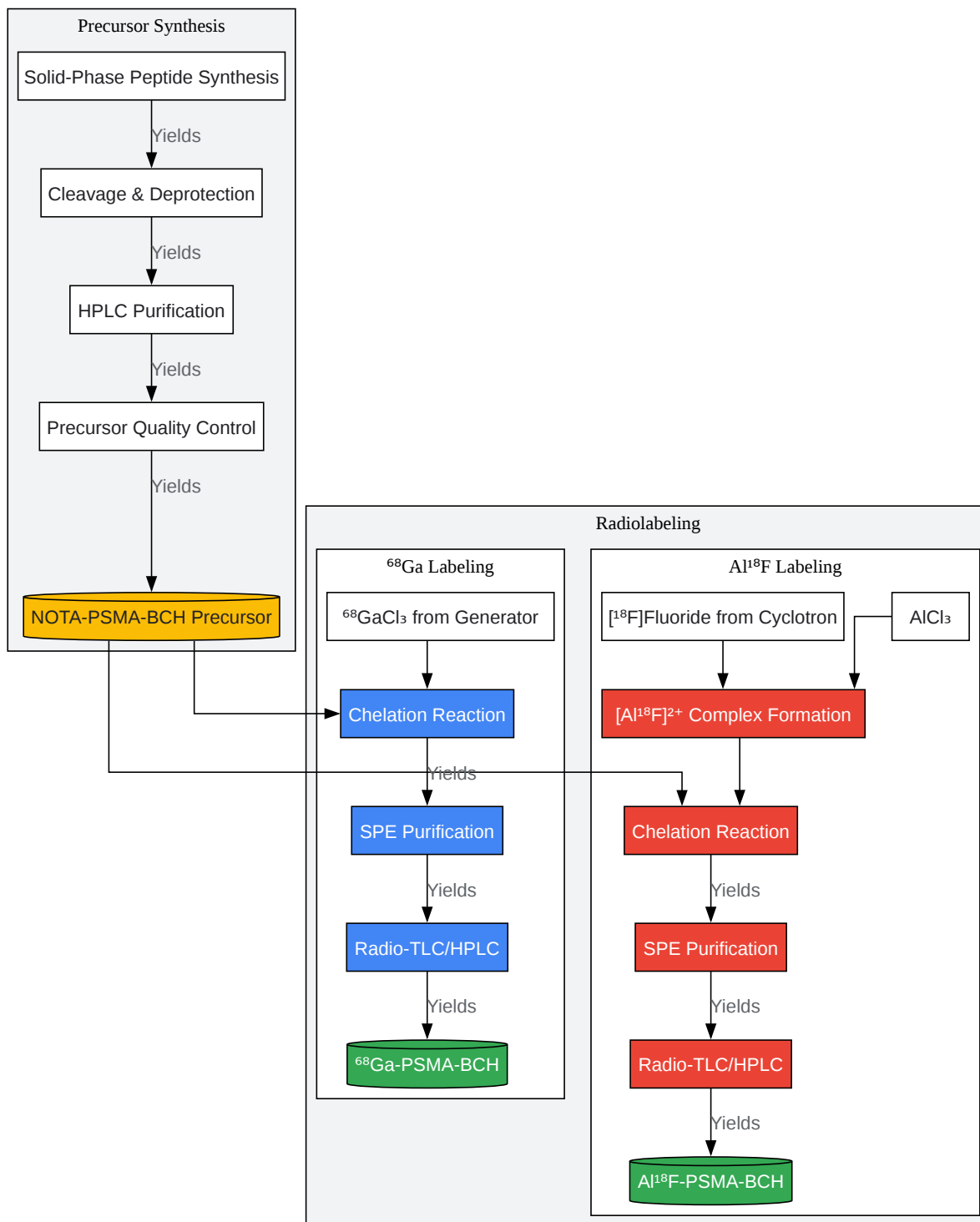
Radiolabeling Protocols

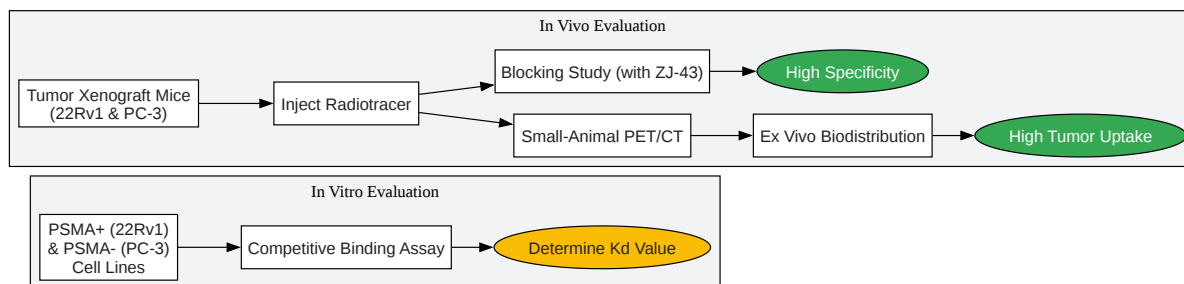
1. ^{68}Ga -**PSMA-BCH** Synthesis The radiolabeling of the precursor with Gallium-68 is a straightforward chelation reaction.

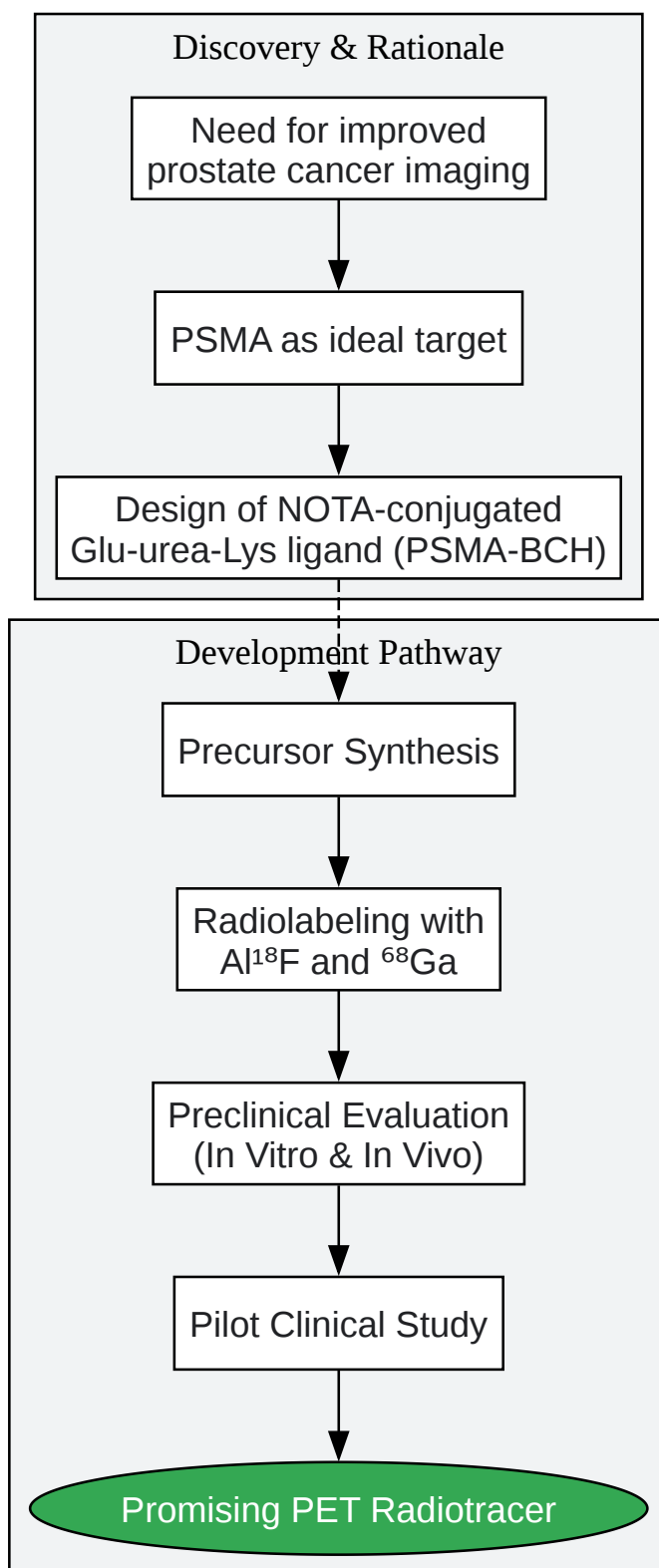
- Source of ^{68}Ga : Gallium-68 is typically eluted as $^{68}\text{GaCl}_3$ from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator.
- Reaction: The eluted $^{68}\text{GaCl}_3$ is added to a solution containing the NOTA-PSMA precursor in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH.
- Purification: The reaction mixture is heated for a short period to facilitate complexation. The final product, ^{68}Ga -**PSMA-BCH**, is typically purified using a solid-phase extraction (SPE) cartridge to remove unreacted ^{68}Ga .
- Quality Control: The radiochemical purity is assessed using radio-TLC and/or radio-HPLC. This process yields ^{68}Ga -**PSMA-BCH** with high radiochemical purity (>99%) and specific activity.

2. Al^{18}F -**PSMA-BCH** Synthesis The synthesis of Al^{18}F -**PSMA-BCH** utilizes the aluminum fluoride method, which is noted for its simplicity and speed.

- Source of ^{18}F : Fluorine-18 is produced in a cyclotron and is obtained as the $[^{18}\text{F}]\text{fluoride}$ anion in water.
- Formation of Al^{18}F Complex: The aqueous $[^{18}\text{F}]\text{fluoride}$ is mixed with an aluminum salt (e.g., AlCl_3) in a buffered solution and heated to form the $[\text{Al}^{18}\text{F}]^{2+}$ complex.
- Chelation: The NOTA-PSMA precursor is then added to the solution containing the $[\text{Al}^{18}\text{F}]^{2+}$ complex. The NOTA chelator efficiently captures the aluminum fluoride, forming the stable Al^{18}F -**PSMA-BCH** radiotracer.
- Efficiency: The entire manual preparation process is rapid and can be completed within 30 minutes.







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